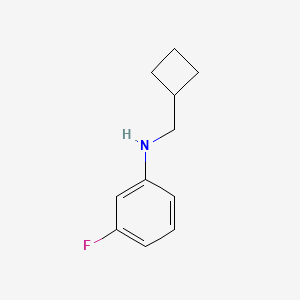
N-(cyclobutylmethyl)-3-fluoroaniline
Vue d'ensemble
Description
N-(cyclobutylmethyl)-3-fluoroaniline: is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, with a fluorine atom substituted at the third position of the aromatic ring
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use it to study the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
N-(cyclobutylmethyl)-3-fluoroaniline, also known as Nalbuphine, primarily targets the kappa opioid receptors (KOR) and the mu opioid receptors (MOR) . These receptors play a crucial role in the perception of pain and the body’s response to it.
Mode of Action
Nalbuphine acts as an agonist at the kappa opioid receptors and an antagonist or partial agonist at the mu opioid receptors . The exact mechanism of action is unknown, but it is believed to interact with an opiate receptor site in the CNS, probably in or associated with the limbic system . The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms .
Pharmacokinetics
The pharmacokinetics of Nalbuphine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intravenous, intramuscular, or subcutaneous injection . The compound is metabolized in the liver, primarily through glucuronidation . The metabolites are then excreted in urine, bile, and feces . The bioavailability, half-life, and other ADME properties can vary based on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The primary result of Nalbuphine’s action is pain relief . It is used to treat moderate to severe pain, for pre and postoperative analgesia, and for analgesia in labor and delivery . Unlike other opioids, it has little to no capacity to cause euphoria or respiratory depression .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-3-fluoroaniline typically involves the following steps:
Formation of Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized through the reaction of cyclobutylmethyl chloride with ammonia or an amine.
N-Alkylation of 3-Fluoroaniline: The cyclobutylmethylamine is then reacted with 3-fluoroaniline under basic conditions to form this compound. This reaction often requires a catalyst such as palladium on carbon and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclobutylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Comparaison Avec Des Composés Similaires
- N-(cyclobutylmethyl)-4-fluoroaniline
- N-(cyclobutylmethyl)-2-fluoroaniline
- N-(cyclopropylmethyl)-3-fluoroaniline
Comparison: N-(cyclobutylmethyl)-3-fluoroaniline is unique due to the position of the fluorine atom and the cyclobutylmethyl group. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the position of the fluorine atom can significantly affect the compound’s electronic properties and its interaction with biological targets.
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,13H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWPPPBKWIHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)
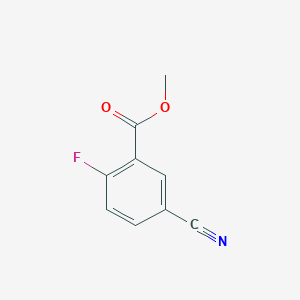
![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
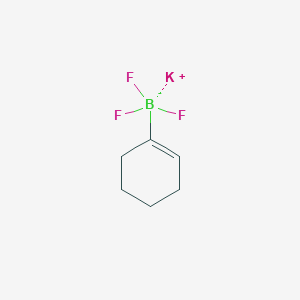
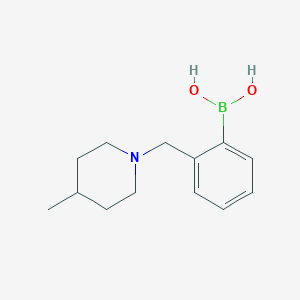
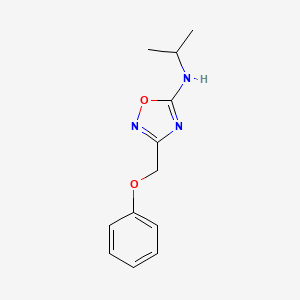
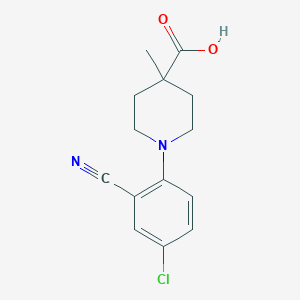
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
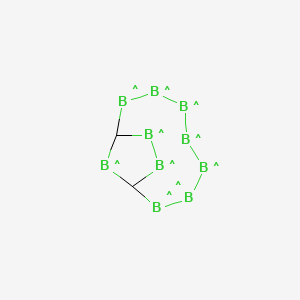
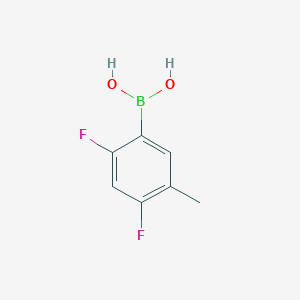
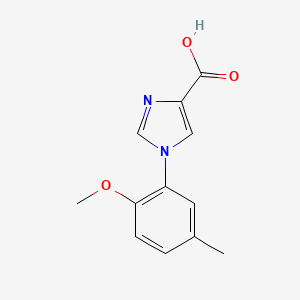
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
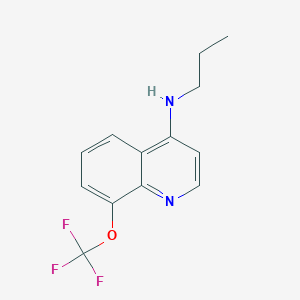
amine](/img/structure/B1425709.png)
